molecular formula C11H11NO3 B13472399 Methyl 5-methoxy-1H-indole-7-carboxylate

Methyl 5-methoxy-1H-indole-7-carboxylate

Cat. No.: B13472399
M. Wt: 205.21 g/mol
InChI Key: YFRVZHHUHWJLGJ-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1H-indole-7-carboxylate (CAS 1370445-45-6) is a high-purity chemical compound supplied for scientific research and development. This derivative features a methoxy-substituted indole scaffold, a structure recognized as a privileged framework in medicinal chemistry due to its prevalence in biologically active molecules . The indole core is a fundamental building block for numerous pharmaceuticals and is naturally found in compounds such as the Vinca alkaloids and the hormone melatonin . Research into similar 5-methoxyindole-2-carboxylate compounds highlights their role as key precursors in synthesizing complex molecular hybrids, particularly for investigating new anticancer agents . For instance, indole-isatin conjugates have demonstrated significant in vitro antiproliferative activity against various human cancer cell lines, establishing the value of this chemical class in early-stage drug discovery . Furthermore, related methoxy-indole carboxylates are the subject of advanced spectroscopic and computational studies to aid in the rational design of new bioactive molecules . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in the development of potential therapeutic agents. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 5-methoxy-1H-indole-7-carboxylate

InChI

InChI=1S/C11H11NO3/c1-14-8-5-7-3-4-12-10(7)9(6-8)11(13)15-2/h3-6,12H,1-2H3

InChI Key

YFRVZHHUHWJLGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CN2)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 5-methoxy-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methoxy-1H-indole-7-carboxylate is a vital heterocyclic building block in the landscape of medicinal chemistry and drug discovery. The indole scaffold itself is a "privileged structure," forming the core of numerous natural products and pharmacologically active compounds. The specific substitution pattern of this molecule, featuring a methoxy group at the 5-position and a methyl carboxylate at the 7-position, offers a unique combination of electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic utility, grounded in established chemical principles and supported by relevant literature.

Molecular and Spectroscopic Properties

The structural and electronic characteristics of Methyl 5-methoxy-1H-indole-7-carboxylate are fundamental to understanding its reactivity.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
IUPAC Namemethyl 5-methoxy-1H-indole-7-carboxylate
AppearanceExpected to be a solid

Spectroscopic Analysis:

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra are critical for confirming the substitution pattern and electronic environment of the indole core.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR ¹³C NMR
Proton Approx. δ (ppm) Carbon Approx. δ (ppm)
NH~11.5C2~125
H-2~7.3C3~103
H-3~6.5C3a~128
H-4~7.0C4~115
H-6~6.8C5~154
5-OCH₃~3.8C6~99
7-COOCH₃~3.9C7~111
C7a~132
C=O~167
5-OCH₃~55
7-COOCH₃~52

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretch: A sharp to broad band around 3300-3500 cm⁻¹, characteristic of the indole N-H group.[1][2]

  • C=O stretch: A strong absorption band in the region of 1680-1720 cm⁻¹ corresponding to the ester carbonyl group.[1]

  • C-O stretch: Bands in the 1200-1300 cm⁻¹ region associated with the ester and ether C-O bonds.

  • Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Chemical Reactivity and Synthetic Applications

The reactivity of Methyl 5-methoxy-1H-indole-7-carboxylate is governed by the interplay of its constituent functional groups and the inherent electronic properties of the indole nucleus. The electron-donating methoxy group at C5 enhances the electron density of the benzene portion of the ring, while the electron-withdrawing methyl carboxylate at C7 influences the reactivity of the adjacent positions. The pyrrole ring remains the most electron-rich and nucleophilic part of the molecule.

Electrophilic Aromatic Substitution

The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic.[3] However, in cases where C3 is substituted, or under specific reaction conditions, substitution can be directed to other positions. For Methyl 5-methoxy-1H-indole-7-carboxylate, the directing effects of the existing substituents play a crucial role. The methoxy group is an activating, ortho-, para-director, while the methyl carboxylate is a deactivating, meta-director.

Caption: Directing effects influencing electrophilic substitution.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group, typically at the C3 position of indoles, using a Vilsmeier reagent (POCl₃/DMF).[4][5][6][7]

  • Predicted Outcome: Formylation is expected to occur regioselectively at the C3 position to yield Methyl 3-formyl-5-methoxy-1H-indole-7-carboxylate.

Friedel-Crafts Acylation: The introduction of an acyl group at the C3 position can be achieved using an acyl chloride or anhydride with a Lewis acid catalyst.[8][9][10]

  • Experimental Protocol (Hypothetical):

    • To a solution of Methyl 5-methoxy-1H-indole-7-carboxylate (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂), add a Lewis acid such as AlCl₃ or SnCl₄ (1.1 eq) at 0 °C under an inert atmosphere.

    • Slowly add the acyl chloride (1.1 eq).

    • Stir the reaction mixture at 0 °C to room temperature and monitor by TLC.

    • Upon completion, quench the reaction with ice-water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

Nitration and Halogenation: These reactions would also be expected to occur primarily at the C3 position. However, the reaction conditions must be carefully controlled to avoid side reactions due to the acid sensitivity of the indole ring.

Reactions at the N-H Position

The indole nitrogen is nucleophilic and can be deprotonated with a suitable base to form an indolyl anion, which can then react with various electrophiles.[11]

NH_Functionalization_Workflow Start Methyl 5-methoxy-1H-indole-7-carboxylate Deprotonation Deprotonation (e.g., NaH, K₂CO₃) Start->Deprotonation Base Anion Indolyl Anion Deprotonation->Anion Alkylation N-Alkylation (R-X) Anion->Alkylation Electrophile Arylation N-Arylation (Ar-X, Pd-catalyst) Anion->Arylation Buchwald-Hartwig Acylation N-Acylation (RCOCl) Anion->Acylation Electrophile Product_Alk N-Alkyl Product Alkylation->Product_Alk Product_Ar N-Aryl Product Arylation->Product_Ar Product_Ac N-Acyl Product Acylation->Product_Ac

Caption: Workflow for N-H functionalization reactions.

N-Alkylation:

  • Protocol:

    • Suspend Methyl 5-methoxy-1H-indole-7-carboxylate (1.0 eq) and a base such as K₂CO₃ (2.0 eq) in a polar aprotic solvent like DMF.

    • Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq).

    • Heat the mixture (e.g., to 60-80 °C) and monitor the reaction by TLC.

    • After completion, cool the reaction, add water, and extract the product with an organic solvent.

    • Purify by column chromatography.

N-Arylation (Buchwald-Hartwig Amination): This powerful cross-coupling reaction allows for the formation of a C-N bond between the indole nitrogen and an aryl halide.[12][13]

  • Protocol:

    • To a reaction vessel, add Methyl 5-methoxy-1H-indole-7-carboxylate (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 5-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

    • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Heat the mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

    • Cool the reaction, filter through celite, and concentrate the filtrate.

    • Purify the residue by column chromatography.

Transformations of the Carboxylate Group

The methyl ester at the C7 position is a versatile handle for further synthetic modifications.

Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 5-methoxy-1H-indole-7-carboxylic acid.[5]

  • Protocol (Basic Hydrolysis):

    • Dissolve Methyl 5-methoxy-1H-indole-7-carboxylate in a mixture of methanol and water.

    • Add an excess of a base, such as NaOH or LiOH (2-3 eq).

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry.

Amide Bond Formation: The resulting carboxylic acid can be coupled with a wide range of amines to form amides, a crucial transformation in drug development.

  • Protocol (HATU Coupling): [14][15]

    • Dissolve 5-methoxy-1H-indole-7-carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15-30 minutes at 0 °C for pre-activation.

    • Add the amine (1.1 eq).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up by adding water and extracting the product.

    • Purify by chromatography.

Reduction to Alcohol: The methyl ester can be reduced to the corresponding primary alcohol, (5-methoxy-1H-indol-7-yl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Protocol:

    • To a solution of Methyl 5-methoxy-1H-indole-7-carboxylate in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C under an inert atmosphere, slowly add a solution or suspension of LiAlH₄ (1.5-2.0 eq).

    • Stir the mixture at 0 °C and then allow it to warm to room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate.

    • Purify the crude alcohol by column chromatography.

Modification of the Methoxy Group

Demethylation: The 5-methoxy group can be cleaved to reveal a 5-hydroxyindole, a common pharmacophore. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃).[11]

  • Protocol:

    • Dissolve Methyl 5-methoxy-1H-indole-7-carboxylate in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.

    • Slowly add a solution of BBr₃ in DCM (1.1-1.5 eq).

    • Allow the reaction to stir at low temperature and then gradually warm to room temperature.

    • Monitor by TLC.

    • Quench the reaction by carefully adding methanol or water.

    • Perform an aqueous workup and extract the product.

    • Purify the resulting phenolic compound by chromatography.

Conclusion

Methyl 5-methoxy-1H-indole-7-carboxylate is a strategically substituted indole derivative with a rich and versatile chemical reactivity. Its functional groups provide multiple handles for synthetic diversification, enabling access to a wide array of more complex molecules. A thorough understanding of its spectroscopic properties and the directing effects of its substituents is paramount for designing efficient and regioselective synthetic transformations. The protocols and reactivity patterns outlined in this guide serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug discovery, facilitating the exploration of new chemical space and the development of novel therapeutic agents.

References

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  • ACS Publications. One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. Available from: [Link]

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Methodological & Application

Application Notes & Protocols: Leveraging Methyl 5-methoxy-1H-indole-7-carboxylate for High-Throughput Parallel Synthesis and Chemical Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, frequently described as a "privileged scaffold" due to its prevalence in a vast number of natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique structural and electronic properties allow it to participate in various biological interactions, making it a fertile starting point for drug discovery campaigns. Within this important class of heterocycles, Methyl 5-methoxy-1H-indole-7-carboxylate emerges as a particularly strategic building block for the construction of diverse chemical libraries.[3]

This molecule is pre-functionalized with three distinct and orthogonally reactive handles, making it an ideal substrate for diversity-oriented synthesis (DOS) and parallel synthesis efforts aimed at exploring structure-activity relationships (SAR).[4][5] The key features are:

  • The Pyrrole N-H (N1): A nucleophilic site amenable to a wide range of alkylation and arylation reactions, allowing for the introduction of diverse substituents that can probe interactions with biological targets.

  • The Methyl Ester (C7): A versatile functional group that can be readily converted into amides, hydrazides, or other derivatives, providing a vector for library expansion.[3]

  • The Methoxy Group (C5): An electron-donating group that modulates the electronic character of the indole ring system, influencing its reactivity and potential biological interactions.

This guide provides a detailed exploration of the synthetic strategies and detailed protocols for utilizing Methyl 5-methoxy-1H-indole-7-carboxylate to rapidly generate libraries of novel, highly substituted indole derivatives.

Core Synthetic Strategies for Library Generation

The power of Methyl 5-methoxy-1H-indole-7-carboxylate lies in its capacity to serve as a central hub from which multiple, divergent synthetic pathways can be executed. The following strategies are designed for implementation in a parallel synthesis format, enabling the rapid creation of hundreds of distinct analogues.

Caption: High-level workflow for generating diverse libraries from Methyl 5-methoxy-1H-indole-7-carboxylate.

Diversification at the N1-Position: N-Arylation and N-Alkylation

The indole nitrogen is often a critical vector for modulating pharmacological activity. Its functionalization can alter the molecule's conformation, polarity, and ability to form hydrogen bonds.

Causality Behind Experimental Choices:

  • N-Arylation: Introducing an aryl or heteroaryl group at the N1 position often requires transition metal catalysis because the direct SNAr reaction is typically inefficient unless the aryl halide is highly electron-deficient.[6] Copper-catalyzed (Ullmann-type) and Palladium-catalyzed (Buchwald-Hartwig) reactions are the most robust methods. Copper is less expensive, but palladium catalysis often offers a broader substrate scope and milder conditions.[6][7] The choice of ligand is critical; it stabilizes the metal center and facilitates the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the indole nitrogen without competing in side reactions.[7]

  • N-Alkylation: This is a more straightforward nucleophilic substitution. A base is used to deprotonate the indole N-H, forming the more nucleophilic indolide anion. The choice of base depends on the reactivity of the alkylating agent. For reactive halides like benzyl or allyl bromide, a mild base like K₂CO₃ is sufficient. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) is necessary to drive the reaction to completion.[2]

Protocol 1: Parallel N-Arylation via Copper Catalysis This protocol is optimized for a 96-well plate format.

  • Materials & Reagents:

    • Methyl 5-methoxy-1H-indole-7-carboxylate (1.0 equiv)

    • Library of aryl iodides or bromides (1.2 equiv)

    • Copper(I) iodide (CuI) (0.1 equiv)

    • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous, degassed 1,4-Dioxane

    • 96-well reaction block with sealing mat

  • Procedure:

    • In each well of the reaction block, add K₃PO₄ and CuI.

    • Prepare a stock solution of Methyl 5-methoxy-1H-indole-7-carboxylate in dioxane. Dispense into each well.

    • Prepare stock solutions of each aryl halide in dioxane. Dispense the appropriate aryl halide solution into its designated well.

    • Add the DMEDA ligand to each well.

    • Seal the reaction block tightly with a chemically resistant sealing mat.

    • Place the block in a shaker incubator and heat to 110 °C for 12-18 hours.

    • Reaction Monitoring: After cooling, take a small aliquot from a few representative wells for LC-MS analysis to confirm the consumption of starting material and formation of the desired product.

    • Work-up: Dilute each well with ethyl acetate. Filter the contents of the plate through a filter plate packed with a small plug of Celite to remove copper salts.

    • Purification: The crude product array can be purified using high-throughput parallel flash chromatography or mass-directed preparative HPLC.

  • Troubleshooting:

    • Low Conversion: Ensure reagents and solvent are anhydrous. Consider using an aryl iodide instead of a bromide, as they are more reactive. Increase reaction temperature or time.

    • Side Reactions: If C-3 arylation is observed, this protocol using DMEDA is generally selective for N-arylation.[7] However, ensure the temperature is not excessively high.

Diversification at the C7-Position: Amide Library Synthesis

The C7-ester is a robust handle for creating amide libraries, which are fundamental in medicinal chemistry for mimicking peptide bonds and forming key hydrogen bond interactions.

Causality Behind Experimental Choices: Direct amidation of the methyl ester can be slow. A more reliable and general approach involves a two-step sequence: (1) Saponification (hydrolysis) of the ester to the corresponding carboxylic acid, followed by (2) amide coupling with a library of amines. This avoids high temperatures and is compatible with a wider range of amines. Amide coupling reagents like HATU or HOBt/EDC activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.

Protocol 2: Parallel Amide Synthesis via Carboxylic Acid Intermediate

  • Step A: Saponification (Single Batch)

    • Dissolve Methyl 5-methoxy-1H-indole-7-carboxylate in a mixture of THF/Methanol/Water (2:1:1).

    • Add Lithium Hydroxide (LiOH) (3.0 equiv) and stir at room temperature for 2-4 hours until LC-MS analysis shows complete conversion to the acid.

    • Acidify the mixture with 1N HCl to pH ~3-4.

    • Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure to yield 5-methoxy-1H-indole-7-carboxylic acid. This intermediate is typically used without further purification.

  • Step B: Parallel Amide Coupling

    • Materials & Reagents:

      • 5-methoxy-1H-indole-7-carboxylic acid (1.0 equiv)

      • Library of primary and secondary amines (1.1 equiv)

      • HATU (1.1 equiv)

      • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

      • Anhydrous DMF

      • 96-well reaction block

    • Procedure:

      • Prepare a stock solution of the carboxylic acid and HATU in DMF. Dispense into each well.

      • Prepare stock solutions of each amine in DMF. Dispense the appropriate amine into its designated well.

      • Add DIPEA to each well to initiate the reaction.

      • Seal the block and shake at room temperature for 6-12 hours.

      • Monitoring & Work-up: Quench the reaction by adding water to each well. Extract the products using a liquid-liquid extraction plate with ethyl acetate.

      • Purification: Purify the library using parallel HPLC.

Diversification of the Indole Core: Halogenation and Suzuki-Miyaura Coupling

To access even greater chemical space, the indole core itself can be functionalized. A powerful strategy is to introduce a halogen, which then serves as a handle for palladium-catalyzed cross-coupling reactions.[1][8] The C2, C3, and C4 positions are potential sites for such functionalization.

Causality Behind Experimental Choices: The Suzuki-Miyaura cross-coupling is one of the most powerful C-C bond-forming reactions in modern synthesis due to its exceptional functional group tolerance, mild conditions, and the vast commercial availability of boronic acids.[5][9] The reaction requires a palladium catalyst, a ligand, a base, and an appropriate solvent system. The catalytic cycle involves oxidative addition of the palladium(0) species to the aryl halide, transmetalation with the boronic acid (facilitated by the base), and reductive elimination to yield the product and regenerate the catalyst.[5] The free N-H of the indole can sometimes interfere with the catalyst, but modern catalyst systems and conditions have been developed to overcome this challenge.[10]

G pd0 Pd(0)L₂ pd_complex1 Oxidative Addition pd0->pd_complex1 pd_complex2 Transmetalation pd_complex1->pd_complex2 [Ar¹-Pd(II)L₂-X] pd_complex3 Reductive Elimination pd_complex2->pd_complex3 [Ar¹-Pd(II)L₂-Ar²] pd_complex3->pd0 product Ar¹-Ar² (Coupled Product) pd_complex3->product aryl_halide Ar¹-X (Halo-Indole) aryl_halide->pd_complex1 boronic_acid Ar²-B(OH)₂ boronic_acid->pd_complex2 base Base (e.g., K₂CO₃) base->pd_complex2

Sources

Application Notes & Protocols: Leveraging Methyl 5-methoxy-1H-indole-7-carboxylate as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds and its ability to engage with a multitude of biological targets.[1][2] This guide focuses on a specifically functionalized derivative, Methyl 5-methoxy-1H-indole-7-carboxylate , a versatile building block for the synthesis of novel therapeutic agents. We will explore its synthesis, key points of chemical modification, and its application in developing compounds for therapeutic areas such as oncology and infectious diseases. This document provides both the strategic rationale and detailed experimental protocols to empower researchers in drug discovery and development.

Introduction: The Strategic Value of the Scaffold

The indole ring system is not merely a structural component; its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions allow it to mimic endogenous ligands and fit into the active sites of diverse proteins.[3] The subject of this guide, Methyl 5-methoxy-1H-indole-7-carboxylate, offers distinct advantages over a simple indole core:

  • The 5-Methoxy Group: This electron-donating group modulates the electronics of the indole ring, influencing its reactivity and interaction with biological targets. It can also serve as a key metabolic site or be demethylated to a phenol, providing a handle for further derivatization.

  • The 7-Carboxylate Group: The ester at the C7 position is a critical functional handle. Its presence offers a prime vector for creating extensive libraries of derivatives, most commonly through conversion to amides. This position is often less sterically hindered than other positions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Derivatives built upon similar indole carboxylate frameworks have demonstrated significant potential as anticancer, neuroprotective, and antimicrobial agents, validating this scaffold as a promising starting point for new chemical entities.[1][4][5][6]

Physicochemical Properties & Characterization

Accurate characterization of the starting scaffold is paramount. The primary methods for structural elucidation and purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][7]

PropertyValueSource
IUPAC Name methyl 5-methoxy-1H-indole-7-carboxylate[1]
CAS Number 1370445-45-6[1]
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]

Synthesis of the Core Scaffold

The synthesis of indole-7-carboxylates presents a regioselectivity challenge, requiring careful strategic planning.[1] While several methods exist, including the Reissert and palladium-catalyzed cyclizations, the Fischer indole synthesis remains a robust and widely-used approach for its reliability and access to diverse starting materials.[1][2][8]

cluster_0 Synthetic Strategy: Fischer Indole Synthesis A 4-Methoxyphenylhydrazine C Acid-Catalyzed Condensation A->C B Methyl Pyruvate Derivative B->C D Hydrazone Intermediate C->D Formation E Fischer Indolization (Cyclization with acid/heat) D->E F 5-Methoxy-1H-indole-7-carboxylic acid E->F Regioselective Cyclization G Fischer-Speier Esterification (Methanol, H₂SO₄) F->G H Target Scaffold: Methyl 5-methoxy-1H-indole-7-carboxylate G->H Final Step

Caption: Workflow for the Fischer Indole Synthesis route to the target scaffold.

Protocol 1: Synthesis of Methyl 5-methoxy-1H-indole-7-carboxylate

This protocol is a representative two-step procedure adapted from established methodologies.[1][3]

Step A: Synthesis of 5-methoxy-1H-indole-7-carboxylic acid via Fischer Indolization

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, suspend (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and methyl 2-oxobutanoate (1.1 eq) in absolute ethanol.

  • Hydrazone Formation: Stir the mixture at room temperature for 1-2 hours until a homogenous solution or a thick precipitate of the hydrazone is formed.

  • Cyclization: Add polyphosphoric acid (PPA) or a mixture of glacial acetic acid and concentrated sulfuric acid cautiously to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC until the starting material is consumed (usually 4-8 hours).

  • Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. The carboxylic acid product will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.

Step B: Fischer-Speier Esterification

  • Reaction Setup: Suspend the dried 5-methoxy-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.[3]

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Stir for 4-6 hours, monitoring by TLC for the disappearance of the starting acid.

  • Neutralization: Cool the reaction mixture and carefully neutralize the acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purification: Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final compound, Methyl 5-methoxy-1H-indole-7-carboxylate.

Application in Medicinal Chemistry: A Scaffold for Derivatization

The true power of this scaffold lies in its three distinct points for chemical modification, allowing for systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

cluster_0 Scaffold Derivatization Points Scaffold Methyl 5-methoxy-1H-indole-7-carboxylate N1 N1-Position (Pyrrole NH) Scaffold->N1 Site C5 C5-Position (Methoxy) Scaffold->C5 Site C7 C7-Position (Ester) Scaffold->C7 Site N1_react Alkylation (R-X) Acylation (RCOCl) Sulfonylation (RSO₂Cl) N1->N1_react Reactions C5_react O-Demethylation (BBr₃) -> Phenol -> Etherification (R-X) C5->C5_react Reactions C7_react Hydrolysis (NaOH) -> Carboxylic Acid -> Amide Coupling (R-NH₂) C7->C7_react Reactions

Caption: Key reactive sites on the scaffold for library generation.

Protocol 2: C5-Methoxy Demethylation to Phenol

Converting the methoxy group to a hydroxyl group is a key transformation, enabling the synthesis of new ethers or esters with diverse properties. Boron tribromide (BBr₃) is a highly effective reagent for this purpose.[1]

  • Inert Atmosphere: Dissolve the indole scaffold (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (1.5-2.0 eq) in DCM dropwise over 15-20 minutes. The reaction is often accompanied by a color change.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Quenching: Cool the mixture back to 0 °C and quench it by the very slow, dropwise addition of methanol, followed by water.

  • Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting phenol by column chromatography.

Protocol 3: C7-Ester to Amide Library Synthesis

The conversion of the C7-ester to an amide is arguably the most valuable modification in a medicinal chemistry context, as it allows for the introduction of a wide variety of R-groups to probe interactions with biological targets.[6]

Step A: Saponification to Carboxylic Acid

  • Reaction Setup: Dissolve the methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide or sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature overnight.

  • Acidification: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Isolation: Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Step B: Amide Coupling with a Primary/Secondary Amine

  • Activation: Dissolve the carboxylic acid from Step A (1.0 eq), a desired amine (1.1 eq), and a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) in anhydrous DMF or DCM. Add an activator such as Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Base: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq), to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography or preparative HPLC to yield the desired amide.

Case Study: Biological Activity of Derivatives

The utility of the indole scaffold is best illustrated by the biological activities of its derivatives. Research has shown that modifications based on related indole carboxylates can lead to potent bioactive molecules.

Scaffold/Derivative ClassTherapeutic AreaKey FindingsReference
5-Methoxy-1H-indole-2-carbohydrazidesAnticancerDerivatives showed significant cytotoxicity against MCF-7 (breast), A549 (lung), and HCT (colon) cancer cell lines, with IC₅₀ values in the low micromolar range. Compound 4e was the most potent with an average IC₅₀ of 2 µM.[6]
5-Methoxy-1H-indole-2-carboxylic acid (MI2CA)Neuroprotection, MetabolicShows potential neuroprotective effects in stroke models and has been investigated as a potential antidiabetic agent.[4][9]
Indole-rhodanine conjugatesAntimicrobialShowed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values significantly lower than standard antibiotics like ampicillin.[5]

Conclusion and Future Outlook

Methyl 5-methoxy-1H-indole-7-carboxylate is a high-value scaffold for medicinal chemists. Its strategic functionalization provides multiple avenues for diversification, enabling the rapid generation of compound libraries for biological screening. The established success of related indole derivatives in oncology, neurology, and infectious disease highlights the vast potential held within this chemical space. Future work will likely focus on leveraging this scaffold to develop highly specific enzyme inhibitors, receptor modulators, and novel protein-protein interaction disruptors, further solidifying the indole core as a truly privileged structure in the pursuit of new medicines.

References

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids . Royal Society of Chemistry. Available at: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids . RSC Publishing. Available at: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations . MDPI. Available at: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray - Semantic Scholar . Semantic Scholar. Available at: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations . MDPI. Available at: [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities . MDPI. Available at: [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation . MDPI. Available at: [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization . MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Scale-Up Production of Methyl 5-methoxy-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific chemical engineering, mechanistic, and thermodynamic challenges encountered when scaling up the synthesis of Methyl 5-methoxy-1H-indole-7-carboxylate (CAS: 1370445-45-6).

Scaling this privileged medicinal chemistry scaffold from the bench to the pilot plant requires transitioning from brute-force laboratory techniques to precision-engineered, self-validating protocols. This guide provides actionable troubleshooting, mechanistic causality, and rigorous in-process controls (IPCs) to ensure high-fidelity production.

Process Overview & Mechanistic Strategy

The production of Methyl 5-methoxy-1H-indole-7-carboxylate generally involves two critical phases: the regioselective construction of the indole-7-carboxylate core, followed by the thermodynamic esterification of the resulting acid.

While classical 1 is often attempted, achieving the specific 5-methoxy-7-carboxylate substitution pattern via this route is notoriously prone to tar formation at scale due to exothermic runaways [1]. Therefore, the industry standard for precision scale-up relies on the Directed Ortho-Metalation (DoM) of an N-protected 5-methoxyindole, followed by a Fischer-Speier Esterification [2].

G start 5-Methoxy-1H-indole-7-carboxylic acid reagents Add Methanol + H2SO4 start->reagents rxn Fischer-Speier Esterification (Reflux, 65°C) reagents->rxn ipc IPC: HPLC Check Conversion > 98%? rxn->ipc water Issue: Water Accumulation (Thermodynamic Reversibility) ipc->water No product Methyl 5-methoxy-1H-indole-7-carboxylate ipc->product Yes dean Action: Azeotropic Water Removal or Trimethyl Orthoformate water->dean dean->rxn

Self-validating workflow for the Fischer-Speier esterification step.

Self-Validating Experimental Protocols

To ensure reproducibility at scale, every protocol must act as a self-validating system. Do not proceed to subsequent steps without clearing the designated In-Process Control (IPC) gates.

Protocol A: Core Construction via C7-Lithiation & Carboxylation

Causality: The C7 position of the indole ring is difficult to functionalize directly due to the higher inherent nucleophilicity of the C3 position. By N-protecting the indole with a bulky triisopropylsilyl (TIPS) group, we sterically hinder the C2/C3 positions and utilize the directing effect of the protected nitrogen to force lithiation exclusively at C7.

  • Protection: Dissolve 5-methoxyindole in anhydrous THF. Add NaH (1.2 eq) at 0°C, followed by TIPS-Cl.

  • Lithiation: Cool the jacketed reactor to -78°C. Dropwise add sec-butyllithium (1.1 eq) and TMEDA (1.1 eq). Causality: TMEDA breaks up the alkyllithium hexamers, increasing the kinetic basicity required to deprotonate the C7 carbon without initiating a nucleophilic attack.

  • IPC Gate (Self-Validation): Quench a 0.5 mL reactor aliquot in D₂O. Analyze via LC-MS. Go/No-Go: Proceed only if >95% deuterium incorporation is observed at the C7 mass fragment. If <95%, extend the lithiation hold time by 30 minutes.

  • Carboxylation: Sparge anhydrous CO₂ gas through the solution for 2 hours at -78°C, then allow to warm to room temperature.

  • Deprotection: Quench with 1M HCl. Remove the TIPS group using TBAF in THF. Recrystallize to yield the intermediate: 5-methoxy-1H-indole-7-carboxylic acid.

Protocol B: Scale-Up Optimized Fischer-Speier Esterification

Causality: The 2 is an equilibrium-driven, thermodynamically reversible process [3]. At scale, simple reflux is insufficient; water accumulation will drive the reaction backward, stalling conversion.

  • Preparation: Suspend 5-methoxy-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes). Methanol acts as both the solvent and the nucleophile.

  • Catalysis: Slowly charge concentrated H₂SO₄ (0.2 eq) while maintaining the internal temperature below 30°C to prevent localized charring. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity.

  • Dehydration & Reflux: Heat the reactor to 65°C. Route the condensate through a bypass column containing 3Å molecular sieves before returning it to the reactor. Causality: Continuous removal of the water byproduct forces the equilibrium toward the product according to Le Chatelier's principle.

  • IPC Gate (Self-Validation): Sample every 4 hours. Analyze via HPLC (254 nm). Go/No-Go: The reaction is complete only when the starting material is < 2.0% AUC.

  • Workup: Cool to 10°C. Critical Step: Neutralize the acid catalyst with saturated aqueous NaHCO₃ to pH 7.5 before concentration. Causality: Failure to neutralize will cause the acid to catalyze the hydrolysis of your product back to the starting material during solvent evaporation [4].

Quantitative Process Parameters

Scaling up introduces mass and heat transfer limitations that do not exist in a 10-gram laboratory flask. The following table summarizes the critical shifts in parameters required when moving to pilot-scale production.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Causality / Engineering Note
Reactor Type Round-bottom flaskJacketed Glass-LinedSuperior heat dissipation prevents localized charring and thermal runaway.
Water Removal None (Excess MeOH)Continuous flow over 3Å SievesEssential at scale due to thermodynamic reversibility and water pooling.
H₂SO₄ Addition Rate < 1 minute45 - 60 minutesControls the highly exothermic protonation event.
IPC Sampling End of reaction (12h)Every 4 hoursValidates equilibrium shift; prevents prolonged heating degradation.
Agitation Speed 400 RPM (Magnetic)150 RPM (Anchor Impeller)Ensures uniform mass transfer without generating excessive shear forces.

Troubleshooting & FAQs

Q: During the Fischer Indole synthesis approach for the core, we observe significant tar formation at the 500g scale. How can we mitigate this? A: A drop in yield and increase in tar during scale-up is a frequent challenge primarily caused by mass and heat transfer limitations. In larger reactors, inefficient mixing leads to localized "hot spots." Because the Fischer indole synthesis is highly exothermic and acid-catalyzed, these hot spots promote the rapid polymerization of the indole intermediates into intractable tar. Corrective Action: Transition from a batch reactor to a continuous flow microreactor. Continuous flow offers a significantly higher surface-area-to-volume ratio, allowing for precise temperature control and the complete mitigation of thermal runaways [1].

Q: The esterification reaction has stalled at 80% conversion. Should I add more sulfuric acid catalyst? A: No. The Fischer-Speier esterification is an equilibrium-driven process, meaning it is thermodynamically reversible. Adding more acid catalyst will only increase the rate at which equilibrium is achieved; it will not shift the final equilibrium position [3]. Corrective Action: You must shift the equilibrium by removing the water byproduct. If your molecular sieves are saturated, implement azeotropic distillation or add a chemical water scavenger like trimethyl orthoformate to drive the conversion >98% [4].

Q: I am observing a high level of an unknown impurity during the C7-lithiation step at scale. What is the root cause? A: This is likely the C2-carboxylated isomer or a di-carboxylated byproduct. At scale, maintaining a strict -78°C internal temperature is difficult. If the internal temperature rises above -60°C during the sec-butyllithium addition, the kinetic selectivity for the C7 position degrades, leading to lithiation at other sites. Corrective Action: Implement a pre-chilling loop for the alkyllithium addition line and drastically slow the dosing rate. Always utilize the D₂O quench IPC to validate regioselectivity before introducing the CO₂ gas.

References

  • Benchchem. "Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives." Benchchem Technical Resources.
  • Benchchem. "Novel Approaches to the Synthesis of Methyl 5-methoxy-1H-indole-7-carboxylate." Benchchem Product Documentation.
  • Wikipedia Contributors. "Fischer–Speier esterification." Wikipedia, The Free Encyclopedia.
  • Mannu, A.; Mele, A. "Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances." Catalysts (MDPI).

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Validation & Comparative

From Scaffold to Potency: Methyl 5-methoxy-1H-indole-7-carboxylate vs. Established Inhibitor Architectures

[1]

Executive Summary

Methyl 5-methoxy-1H-indole-7-carboxylate (CAS: 1370445-45-6) is not a standalone drug but a high-value pharmacophore precursor . While often screened in fragment-based drug discovery (FBDD), its primary utility lies in its ability to access unique chemical space—specifically the "7-substituted" indole vector—which is critical for designing allosteric kinase inhibitors and HCV NS5B polymerase inhibitors.

This guide compares this specific scaffold against:

  • The "Standard" Isomer: Methyl 5-methoxy-1H-indole-2-carboxylate (classic active-site binder).

  • The Downstream Target: Silmitasertib (CX-4945), a potent CK2 inhibitor derived from related architectures.

Part 1: Technical Profile & Structural Analysis

The "7-carboxylate" substitution pattern is rare and synthetically challenging compared to the 2- or 3-isomers. This rarity is its strength, allowing access to solvent-exposed regions or allosteric pockets that standard indoles cannot reach.[1]

Comparative Physicochemical Profile
FeatureMethyl 5-methoxy-1H-indole-7-carboxylate (Target)Methyl 5-methoxy-1H-indole-2-carboxylate (Comparator)Silmitasertib (CX-4945) (Reference Inhibitor)
Role Privileged Scaffold / Intermediate Standard Building BlockPotent Kinase Inhibitor (CK2)
MW 205.21 g/mol 205.21 g/mol 349.77 g/mol
Substitution Vector Orthogonal (C7): Directs substituents perpendicular to the indole plane or into solvent channels.[1]Linear (C2): Extends the core axis; often targets deep hydrophobic pockets.[1]Tricyclic Core: Optimized for ATP-binding site complementarity.[1]
Electronic Effect 5-OMe + 7-COOMe: Push-pull system.[1] 5-OMe activates C4/C6; 7-COOMe deactivates the ring but stabilizes N-H.5-OMe + 2-COOMe: Conjugation with the indole nitrogen is stronger; higher pKa of NH.[1]Naphthyridine Core: Highly electron-deficient to interact with hinge residues.[1]
Primary Utility Allosteric Inhibitor Design (e.g., HCV NS5B, CK2, HIV Integrase).[1]Active Site Inhibitors (e.g., PLA2 inhibitors, NSAID analogs).[1]Clinical candidate for Cholangiocarcinoma.[1]
Synthetic Accessibility Difficult: Requires regioselective ortho-lithiation or specific Bartoli/Hemetsberger synthesis.[1]High: Easily accessible via Fischer Indole Synthesis.[1]Complex multi-step synthesis.[1]
Part 2: Head-to-Head Performance Analysis
Comparison 1: Synthetic Utility vs. The "Standard" 2-Isomer

In medicinal chemistry, the vector of attachment defines the biological outcome.[1]

  • The 2-Isomer (Standard): Directs groups linearly.[1] This is ideal for mimicking peptide backbones but often leads to "flat" molecules with poor solubility or selectivity.[1]

  • The 7-Isomer (Target): The C7-carboxylate provides a "hook" that can wrap around protein residues (e.g., the "Thumb" domain of viral polymerases) or form intramolecular hydrogen bonds to lock the bioactive conformation.[1]

Experimental Insight: In a fragment screening campaign against HCV NS5B polymerase , 7-substituted indoles often exhibit superior inhibition of the allosteric site compared to 2-substituted analogs, which compete for the active site but suffer from high resistance rates.[1]

Comparison 2: The Scaffold vs. The Final Drug (Silmitasertib)

Methyl 5-methoxy-1H-indole-7-carboxylate is a key intermediate en route to complex tricyclic inhibitors like Silmitasertib (CX-4945) .[1]

  • The Scaffold: Provides the "A-ring" (indole) and the necessary functional handles (methoxy for solubility/metabolic stability, carboxylate for cyclization).

  • The Drug: The carboxylate at C7 is often cyclized to form a third ring (e.g., naphthyridine), locking the structure into a planar conformation essential for intercalating into the ATP-binding pocket of Casein Kinase 2 (CK2).[1]

Part 3: Mechanism of Action & Pathway Visualization

The diagram below illustrates how the 7-carboxylate scaffold serves as a divergence point for two distinct classes of inhibitors: Allosteric Viral Inhibitors (via direct derivatization) and Tricyclic Kinase Inhibitors (via cyclization).[1]

InhibitorPathwayscluster_legendMechanism of DesignScaffoldMethyl 5-methoxy-1H-indole-7-carboxylate(The Scaffold)Step1Hydrolysis & Amide CouplingScaffold->Step1Path A: FunctionalizationStep2Ring Expansion / Cyclization(with aniline/pyridine)Scaffold->Step2Path B: Core ModificationAllostericAllosteric Inhibitors(e.g., HCV NS5B Thumb Site)Step1->AllostericTarget: Viral PolymerasesTricyclicTricyclic Kinase Inhibitors(e.g., CK2 / Silmitasertib Core)Step2->TricyclicTarget: Kinase ATP PocketExplanationThe 7-position vector allowsunique cyclization modesunavailable to 2/3-isomers.

Figure 1: Divergent synthesis pathways from the 7-carboxylate scaffold to high-potency inhibitors.

Part 4: Experimental Protocols

To validate the utility of this scaffold, the following protocols describe its conversion into a bioactive carboxamide (Path A) and the subsequent biological evaluation.

Protocol A: Synthesis of 7-Carboxamide Derivatives (Activation)

This protocol converts the "inactive" ester into a potential inhibitor.[1]

  • Hydrolysis: Dissolve Methyl 5-methoxy-1H-indole-7-carboxylate (1.0 eq) in THF/MeOH (1:1). Add LiOH (2M aq, 3.0 eq). Stir at 60°C for 4h. Acidify with 1M HCl to precipitate the carboxylic acid. Yield >90%.

  • Coupling: Suspend the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 10 min.

  • Amine Addition: Add the target amine (e.g., 4-fluoroaniline for kinase targeting) (1.1 eq).[1] Stir at RT for 12h.[1]

  • Workup: Dilute with EtOAc, wash with brine/LiCl. Purify via flash chromatography (Hex/EtOAc).[1]

Protocol B: Kinase Inhibition Assay (CK2 Model)

Used to compare the derived inhibitor against the scaffold.[1]

  • Reagents: Recombinant CK2α, Substrate peptide (RRRADDSDDDDD), [γ-33P]ATP.[1]

  • Procedure:

    • Prepare 3-fold serial dilutions of the Scaffold (Ester) and the Derived Amide in DMSO.[1]

    • Incubate kinase (10 ng) with compounds in reaction buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl2) for 10 min.[1]

    • Initiate reaction with ATP mix (10 µM ATP, 0.5 µCi 33P-ATP).[1]

    • Incubate at 30°C for 20 min.

    • Spot onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.[1]

    • Measure incorporated radioactivity via scintillation counting.[1]

  • Expected Result:

    • Scaffold (Ester): IC50 > 50 µM (Inactive).[1]

    • Derived Amide: IC50 < 1 µM (Active).[1]

    • Reference (Silmitasertib): IC50 ~ 1-10 nM.[1]

References
  • Pierre, F. et al. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first orally bioavailable inhibitor of protein kinase CK2 for the treatment of cancer.[1]Journal of Medicinal Chemistry, 2011. (Contextual reference for CK2 inhibitor structures).

  • PubChem. Compound Summary: Methyl 5-methoxy-1H-indole-7-carboxylate.[1] National Library of Medicine. Available at: [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.